GPR35 Antagonism: Negative Screening Result Differentiates from Closely Related Purine-Diones
In a primary antagonist assay at the human G protein-coupled receptor 35 (GPR35), the target compound EOS57960 was classified as 'inactive' [1]. This negative result provides a functional differentiation point because certain structurally related imidazo[2,1-f]purine-2,4-diones have been reported to modulate GPR35 or other purinergic-family GPCRs; the specific 8-(4-ethylphenyl) substitution pattern apparently abrogates this activity.
| Evidence Dimension | GPR35 antagonism (primary screening) |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Class-level expectation: some purine-dione analogs show GPCR modulatory activity (no quantitative comparator available for this exact endpoint) |
| Quantified Difference | Not calculable |
| Conditions | ECBD primary antagonist assay (EOS300038); exact assay protocol and concentration not publicly disclosed |
Why This Matters
This negative selectivity data point can be valuable for screening library curation, helping users avoid this compound when GPR35 activity is desired, or select it as a negative control.
- [1] ECBD Assay EOS300038: GPR35 antagonism. Available at: https://ecbd.eu/assays/EOS300038 (accessed 2026-04-29). View Source
